molecular formula C11H11N5O3 B4133783 N-(3-methoxyphenyl)-5-nitro-4,6-pyrimidinediamine CAS No. 450345-07-0

N-(3-methoxyphenyl)-5-nitro-4,6-pyrimidinediamine

Cat. No. B4133783
CAS RN: 450345-07-0
M. Wt: 261.24 g/mol
InChI Key: HXDOGWXLDBRUIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)-5-nitro-4,6-pyrimidinediamine derivatives often involves Schiff base-type intermediates derived from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine. A notable method includes oxidative ring closure of intermediates, which is effected using ammonium hexanitratocerate(IV) to produce the desired compound with significant electronic polarization within the substituted pyrimidine system (Cobo et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant electronic polarization, indicative of their potential reactivity and utility in various chemical reactions. Intermolecular hydrogen bonds, such as N-H...O, are crucial in generating centrosymmetric aggregates, influencing the crystalline structure and solubility of these compounds (Cobo et al., 2018).

Chemical Reactions and Properties

N-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine derivatives engage in various chemical reactions, including nucleophilic substitutions and coupling reactions, to form complex structures with potentially significant biological activity. The presence of nitro and methoxy groups allows for further functionalization and modification of the molecule, impacting its reactivity and physical properties (Kou & Yang, 2022).

properties

IUPAC Name

4-N-(3-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-19-8-4-2-3-7(5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOGWXLDBRUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228735
Record name N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

450345-07-0
Record name N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450345-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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